O-Ethyl S-p-tolyl chloromethylphosphonodithioate
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Overview
Description
O-Ethyl S-p-tolyl chloromethylphosphonodithioate: is a chemical compound with the molecular formula C10H14ClO2PS2. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a phosphonodithioate group, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Ethyl S-p-tolyl chloromethylphosphonodithioate typically involves the reaction of chloromethylphosphonodithioic acid with O-ethyl S-p-tolyl ester. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
O-Ethyl S-p-tolyl chloromethylphosphonodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: The chloromethyl group can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted derivatives depending on the nucleophile used .
Scientific Research Applications
O-Ethyl S-p-tolyl chloromethylphosphonodithioate has several scientific research applications:
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of O-Ethyl S-p-tolyl chloromethylphosphonodithioate involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by modifying key amino acid residues. This interaction can disrupt normal cellular processes and lead to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- O-Ethyl S-phenyl chloromethylphosphonodithioate
- O-Ethyl S-methyl chloromethylphosphonodithioate
- O-Ethyl S-benzyl chloromethylphosphonodithioate
Uniqueness
O-Ethyl S-p-tolyl chloromethylphosphonodithioate is unique due to the presence of the p-tolyl group, which imparts specific steric and electronic properties. This makes it distinct from other similar compounds and can influence its reactivity and biological activity .
Properties
CAS No. |
24441-47-2 |
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Molecular Formula |
C10H14ClOPS2 |
Molecular Weight |
280.8 g/mol |
IUPAC Name |
chloromethyl-ethoxy-(4-methylphenyl)sulfanyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C10H14ClOPS2/c1-3-12-13(14,8-11)15-10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3 |
InChI Key |
KSILONBFKOHCMN-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=S)(CCl)SC1=CC=C(C=C1)C |
Origin of Product |
United States |
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